molecular formula C18H20ClN5O2S B10768933 2-[2-(4-Chloro-Phenylsulfanyl)-Acetylamino]-3-(4-Guanidino-Phenyl)-Propionamide

2-[2-(4-Chloro-Phenylsulfanyl)-Acetylamino]-3-(4-Guanidino-Phenyl)-Propionamide

Cat. No.: B10768933
M. Wt: 405.9 g/mol
InChI Key: IEEYGOJDTRVYGR-HNNXBMFYSA-N
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Description

. This compound is characterized by the presence of a chlorophenylsulfanyl group and a guanidino group attached to a propionamide backbone.

Preparation Methods

The synthesis of 2-[2-(4-CHLORO-PHENYLSULFANYL)-ACETYLAMINO]-3-(4-GUANIDINO-PHENYL)-PROPIONAMIDE involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

2-[2-(4-CHLORO-PHENYLSULFANYL)-ACETYLAMINO]-3-(4-GUANIDINO-PHENYL)-PROPIONAMIDE undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-(4-CHLORO-PHENYLSULFANYL)-ACETYLAMINO]-3-(4-GUANIDINO-PHENYL)-PROPIONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(4-CHLORO-PHENYLSULFANYL)-ACETYLAMINO]-3-(4-GUANIDINO-PHENYL)-PROPIONAMIDE involves its interaction with specific molecular targets. One known target is prothrombin, a protein involved in the blood coagulation pathway . The compound binds to prothrombin and inhibits its activity, thereby affecting the coagulation process. Other potential molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

2-[2-(4-CHLORO-PHENYLSULFANYL)-ACETYLAMINO]-3-(4-GUANIDINO-PHENYL)-PROPIONAMIDE can be compared with other phenylalanine derivatives, such as:

  • N-acyl-alpha amino acids and derivatives
  • Amphetamines and derivatives
  • Thiophenol ethers
  • Alkylarylthioethers
  • Chlorobenzenes
  • Fatty amides
  • Aryl chlorides
  • Secondary carboxylic acid amides
  • Guanidines
  • Primary carboxylic acid amides
  • Sulfenyl compounds
  • Propargyl-type 1,3-dipolar organic compounds
  • Organochlorides
  • Organic oxides
  • Hydrocarbon derivatives
  • Carbonyl compounds

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20ClN5O2S

Molecular Weight

405.9 g/mol

IUPAC Name

(2S)-2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-[4-(diaminomethylideneamino)phenyl]propanamide

InChI

InChI=1S/C18H20ClN5O2S/c19-12-3-7-14(8-4-12)27-10-16(25)24-15(17(20)26)9-11-1-5-13(6-2-11)23-18(21)22/h1-8,15H,9-10H2,(H2,20,26)(H,24,25)(H4,21,22,23)/t15-/m0/s1

InChI Key

IEEYGOJDTRVYGR-HNNXBMFYSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CSC2=CC=C(C=C2)Cl)N=C(N)N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)NC(=O)CSC2=CC=C(C=C2)Cl)N=C(N)N

Origin of Product

United States

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